molecular formula C6H9N3O B2624144 (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 1248451-67-3

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No. B2624144
CAS RN: 1248451-67-3
M. Wt: 139.158
InChI Key: SMIVALJZVPOZPY-UHFFFAOYSA-N
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Description

“(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol” is a chemical compound with the CAS Number: 1248451-67-3. It has a molecular weight of 139.16 and its IUPAC name is the same as the common name . The compound is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol” is 1S/C6H9N3O/c10-3-5-7-6(9-8-5)4-1-2-4/h4,10H,1-3H2,(H,7,8,9). This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

“(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol” is an oil that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of “(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol” and similar compounds largely depend on the results of ongoing research. Given the interest in 1,2,4-triazole derivatives in medicinal chemistry, it is likely that these compounds will continue to be explored for their potential therapeutic properties .

properties

IUPAC Name

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-3-5-7-6(9-8-5)4-1-2-4/h4,10H,1-3H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIVALJZVPOZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol

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